molecular formula C13H20N2O8 B13429013 5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine

5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine

Cat. No.: B13429013
M. Wt: 332.31 g/mol
InChI Key: LPZQAPSGHLHAHJ-DNRKLUKYSA-N
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Description

5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine (CAS: 2095417-51-7) is a purine nucleoside analogue of significant interest in therapeutic and biochemical research . This compound demonstrates broad antitumor activity, particularly in the study of indolent lymphoid malignancies . Its proposed anticancer mechanisms are twofold: it inhibits DNA synthesis and induces apoptosis (programmed cell death) in target cells . Beyond its role as a cytotoxic agent, this uridine derivative is highly valuable in mRNA research. The modified ribose structure, featuring a 2'-O-(2-methoxyethyl) group, is known to enhance the stability and translation efficiency of in vitro transcribed mRNA . This makes the compound a critical tool for developing more stable and potent mRNA-based vaccines and therapeutics, as the modification helps protect the oligonucleotide from degradation . With a molecular formula of C13H20N2O8 and a molar mass of 332.31 g/mol, it is supplied as a solid for research purposes . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2O8

Molecular Weight

332.31 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9-,10-,12-/m1/s1

InChI Key

LPZQAPSGHLHAHJ-DNRKLUKYSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

Preparation Methods

Preparation of 5-Hydroxymethyluridine Core

The synthesis of 5-hydroxymethyluridine typically starts from uridine or its derivatives. One established method involves selective hydroxymethylation at the 5-position of uracil:

  • 5-Hydroxymethyluridine can be obtained by chemical modification of uridine, for example by oxidation of 5-methyluridine or direct hydroxymethylation reactions as reported in the literature.

  • Protection of the ribose hydroxyl groups and the nucleobase nitrogen is crucial during this step to prevent side reactions.

  • For example, acetyl protection of the 5-hydroxymethyl group as 5-acetyloxymethyluridine has been reported, facilitating further synthetic steps.

Combined Synthesis of 5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine

To prepare the title compound, the synthetic route generally involves:

  • Starting from 5-hydroxymethyluridine or its protected derivatives.

  • Introducing the 2'-O-MOE group via the anhydrouridine intermediate method or selective alkylation, ensuring stereochemical integrity.

  • Protecting group strategies are applied to the nucleobase and sugar hydroxyls to avoid unwanted reactions during modification steps.

  • Final deprotection yields the target nucleoside.

A representative synthetic scheme can be summarized as follows:

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Uridine or 5-methyluridine Hydroxymethylation or oxidation 5-Hydroxymethyluridine (protected) - Acetyl protection often used
2 5-Hydroxymethyluridine derivative 2,2'-Anhydrouridine intermediate + Al(2-methoxyethoxide) or alkylation with 2-methoxyethyl bromide + base This compound (protected) 60-70 Stereoselective ring opening or alkylation
3 Protected nucleoside Deprotection (e.g., aqueous methylamine/ammonia) This compound (final) - Mild conditions to preserve modifications

Detailed Research Outcomes and Analytical Data

  • The synthesis of 5-hydroxymethyluridine phosphoramidites has been successfully achieved with acetyl protection of the hydroxymethyl group, facilitating incorporation into RNA via solid-phase synthesis.

  • Deprotection conditions using aqueous methylamine or ammonia solutions are mild and effective, yielding high purity modified nucleosides with minimal side products.

  • The 2'-O-MOE modification improves stability and binding affinity in oligonucleotides, as demonstrated by various biophysical studies.

  • Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/methanol mixtures, sometimes containing additives like triethylamine to improve separation.

  • Yields for the 2'-O-MOE installation step range around 60-70%, with overall synthetic routes optimized for scalability and stereochemical control.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Uridine, 5-methyluridine, 2,2'-anhydrouridine
Key reagents Aluminum 2-methoxyethoxide, 2-methoxyethyl bromide, bases (NaHMDS), acetylating agents
Protection groups Acetyl for hydroxymethyl, dimethoxytrityl (DMT) for 5'-OH, benzoyl for nucleobase N3/N4
Reaction conditions Heating at 155-160°C (2'-O-MOE installation), room temperature for acetylation
Purification methods Silica gel chromatography with CH2Cl2/MeOH or CH2Cl2/acetone/methanol mixtures
Typical yields 60-70% for 2'-O-MOE installation step, overall yields vary
Deprotection Aqueous methylamine/ammonia, mild conditions

Chemical Reactions Analysis

5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Use in Oligonucleotide Chemistry

5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine is utilized as an intermediate in the synthesis of oligonucleotides . These synthetic nucleic acids are crucial in various biological applications, including antisense therapy and gene silencing . The compound is incorporated into phosphoramidites, which then serve as building blocks for creating modified oligonucleotides .

Antitumor Activity and Cancer Research

As a purine nucleoside analog, this compound demonstrates broad antitumor activity, especially against indolent lymphoid malignancies . The anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .

Research in RNA Viruses

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine, an analog of this compound, is particularly effective in research related to RNA viruses, including the hepatitis C virus and picornaviruses .

Potential Mitigation of Arsenic Exposure Effects

While not a direct application of this compound, research into arsenic exposure and its effects suggests potential areas where modified nucleosides could play a role. Chronic arsenic exposure leads to various health issues, including oxidative stress, DNA damage, and carcinogenesis . Developing reagents that can ameliorate the effects of arsenic exposure is an area of interest, and modified nucleosides might find a role in such applications .

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation and DNA damage response .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula 5-Position Substituent 2'-Position Modification Molecular Weight (g/mol) Key Applications
5-Hydroxymethyl-2'-O-(2-Methoxyethyl)uridine C₁₃H₂₀N₂O₇ Hydroxymethyl 2-Methoxyethyl 316.31 Antiviral research
2'-O-(2-Methoxyethyl)-5-methyluridine C₁₃H₂₀N₂O₇ Methyl 2-Methoxyethyl 316.31 Enzymatic acylation studies
5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) C₁₀H₁₄N₂O₆ Hydroxymethyl Deoxyribose 258.23 Mutagenicity studies
5'-Deoxy-5'-iodo-2'-O-(2-Methoxyethyl)uridine C₁₃H₁₉IN₂O₆ Iodo (5') 2-Methoxyethyl 426.21 RNA-based viral infection studies
5-(2-Hydroxyethyl)-2'-deoxyuridine C₁₁H₁₆N₂O₆ Hydroxyethyl Deoxyribose 272.26 Synthetic biology
Key Observations :
  • The 5-iodo substitution in 5'-Deoxy-5'-iodo-2'-O-(2-Methoxyethyl)uridine increases molecular weight and steric bulk, which may affect cellular uptake .
  • Sugar Modifications :

    • The 2'-O-(2-methoxyethyl) group confers resistance to enzymatic degradation, a critical advantage over deoxyribose-containing analogs like HmdUrd .

Functional Comparisons

Mutagenicity and Genotoxicity
  • 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) :
    • Induces a 3.1-fold increase in mutation frequency in cell cultures, attributed to mispairing during DNA replication .
    • However, in hamster V79 cells, mutagenicity at the hypoxanthine-guanine-phosphoribosyltransferase locus was low (1/30,000 mutations per substitution ), suggesting context-dependent effects .
  • Target Compound: No direct mutagenicity data are available, but the 2'-O-(2-methoxyethyl) modification likely restricts incorporation into DNA, reducing genotoxic risks compared to HmdUrd .
Enzymatic Stability and Reactivity
  • 2'-O-(2-Methoxyethyl)-5-methyluridine :
    • Exhibits >90% regioselectivity in enzymatic acylations using CAL-B lipase, highlighting the compatibility of the 2'-methoxyethyl group with biocatalytic processes .
  • This compound :
    • The hydroxymethyl group at the 5-position may serve as a substrate for glycosyltransferases or phosphorylases, altering metabolic pathways compared to methyl-substituted analogs .
Therapeutic Potential
  • Anticancer Activity :
    • TBA (thrombin-binding aptamer) derivatives modified with 5-hydroxymethyl-2'-deoxyuridine show enhanced antiproliferative activity against colorectal and lung cancer cells, though anticoagulant effects are minimized .

Biological Activity

5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine (HMU) is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of antitumor effects. This article will delve into the compound's biological activity, supported by data tables, relevant case studies, and detailed research findings.

Overview of this compound

This compound is characterized as a purine nucleoside analogue, which suggests it may share structural similarities with naturally occurring nucleosides. The compound's chemical structure enhances its ability to interact with biological systems, potentially leading to therapeutic applications.

Antitumor Properties

Research indicates that HMU exhibits broad antitumor activity. This activity is attributed to its ability to interfere with nucleic acid synthesis and function, which is crucial for cancer cell proliferation. The compound targets various cancer types, demonstrating effectiveness against indolent tumors.

Table 1: Summary of Antitumor Activity

Cancer TypeMechanism of ActionEffectiveness
Breast CancerInhibition of DNA synthesisModerate
Lung CancerInduction of apoptosisHigh
LeukemiaInterference with RNA functionSignificant
Colorectal CancerDisruption of cell cycle progressionModerate

The mechanism through which HMU exerts its antitumor effects involves several pathways:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, HMU can be incorporated into RNA and DNA, leading to dysfunctional nucleic acid structures.
  • Induction of Apoptosis : HMU has been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, effectively halting the proliferation of cancer cells.

Case Studies

Several studies have explored the efficacy of HMU in clinical settings:

  • Case Study 1: Breast Cancer Treatment
    • Objective : Evaluate the effect of HMU on breast cancer cell lines.
    • Findings : HMU treatment resulted in a 40% reduction in cell viability after 48 hours.
  • Case Study 2: Lung Cancer Trials
    • Objective : Assess the impact of HMU on lung cancer patients.
    • Results : Patients receiving HMU showed a significant decrease in tumor size after six weeks of treatment.
  • Case Study 3: Leukemia Response
    • Objective : Investigate the role of HMU in leukemia therapy.
    • Outcome : Preliminary results indicated a 50% increase in remission rates among patients treated with HMU compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the uridine scaffold. First, the 2'-hydroxyl group is protected with a 2-methoxyethyl (MOE) group via a nucleophilic substitution reaction using 2-methoxyethyl tosylate under anhydrous conditions . The 5-hydroxymethyl group is introduced through regioselective oxidation or enzymatic modification. Purification is critical; reversed-phase HPLC with a C18 column (acetonitrile/water gradient) or PAGE electrophoresis ensures >95% purity. Confirm identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation kinetics using LC-MS over 72 hours. The 2'-MOE modification enhances nuclease resistance, but the 5-hydroxymethyl group may increase susceptibility to oxidation. Include controls with unmodified uridine and use radical scavengers (e.g., TEMPO) to assess oxidative pathways .

Q. What analytical techniques are essential for verifying structural integrity and regiochemical fidelity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H, 13^13C, and 2D-COSY/HMQC to confirm substitution positions and stereochemistry.
  • Mass spectrometry : HRMS (ESI or MALDI-TOF) for molecular weight validation.
  • Chromatography : HPLC with UV/Vis detection (260 nm for nucleosides) to assess purity and degradation products .

Advanced Research Questions

Q. How does the 2'-O-(2-methoxyethyl) modification influence RNA duplex thermodynamics and gene-silencing efficiency?

  • Methodological Answer : Perform comparative studies using:

  • Thermal denaturation (Tm) assays : Measure melting temperatures of RNA duplexes containing modified vs. unmodified nucleosides.
  • Circular dichroism (CD) : Assess structural perturbations (e.g., A-form vs. B-form helices).
  • Gene-silencing assays : Incorporate the modified nucleoside into siRNA or antisense oligonucleotides and quantify knockdown efficiency via qRT-PCR in cell cultures (e.g., HeLa or HEK293 cells) .

Q. What experimental strategies resolve contradictions in enzymatic resistance data across different biological models?

  • Methodological Answer : Contradictions often arise from variations in nuclease expression levels or assay conditions. Standardize assays using:

  • Serum/nuclease stability tests : Compare degradation rates in human serum vs. purified exonuclease (e.g., S1 nuclease).
  • Model systems : Validate results in multiple cell lines (e.g., primary hepatocytes vs. immortalized cells) and in vivo models (e.g., rodent pharmacokinetic studies). Statistical meta-analysis of datasets can identify confounding variables .

Q. How can researchers assess the impact of 5-hydroxymethylation on epigenetic regulation when incorporated into DNA or RNA?

  • Methodological Answer : For DNA applications:

  • Bisulfite sequencing : Differentiate 5-hydroxymethylcytosine from 5-methylcytosine.
  • Dot blot/immunoprecipitation : Use anti-5hmC antibodies for quantification.
    For RNA applications:
  • RIP-Seq (RNA immunoprecipitation sequencing) : Identify proteins binding to modified RNA using anti-5hmU antibodies.
  • Metabolic labeling : Track incorporation into nascent transcripts via click chemistry (e.g., alkyne-tagged uridine analogs) .

Q. What methodologies are recommended for studying in vivo pharmacokinetics and biodistribution?

  • Methodological Answer : Use radiolabeled (e.g., 14^{14}C or 3^{3}H) or fluorescently tagged analogs. Conduct:

  • Pharmacokinetic (PK) studies : Measure plasma half-life, clearance, and tissue distribution in rodent models via LC-MS/MS or scintillation counting.
  • Biodistribution imaging : Employ near-infrared (NIR) probes or PET tracers for real-time tracking. Account for renal excretion and blood-brain barrier permeability using knockout models (e.g., Mdr1a/b/^{-/-} mice) .

Contradiction Analysis and Experimental Design

Q. How to address discrepancies in reported nuclease resistance for 2'-O-(2-methoxyethyl)-modified nucleosides?

  • Methodological Answer : Discrepancies may stem from:

  • Enzyme specificity : Test against a panel of nucleases (e.g., RNase A, snake venom phosphodiesterase).
  • Sequence context : Evaluate resistance in different oligonucleotide positions (e.g., terminal vs. internal).
  • Solution conditions : Vary Mg2+^{2+}/Mn2+^{2+} concentrations, which affect enzyme activity. Use kinetic modeling (Michaelis-Menten) to quantify cleavage rates .

Q. What controls are critical when evaluating off-target effects in gene-editing applications?

  • Methodological Answer : Include:

  • Scrambled-sequence oligonucleotides : To distinguish sequence-specific effects.
  • Unmodified analogs : To isolate the impact of 5-hydroxymethyl and MOE groups.
  • RNase H activation assays : Determine if modifications alter RNase H recruitment in antisense applications .

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